3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

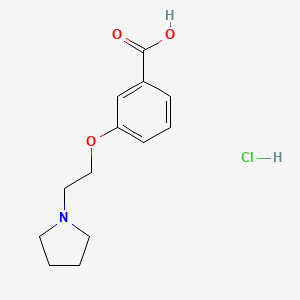

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride, which precisely describes the substitution pattern and salt formation. The compound is registered under Chemical Abstracts Service number 262425-14-9, providing unambiguous identification in chemical databases. Alternative systematic names include 3-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid hydrochloride and 3-(2-(Pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride, all referring to the same molecular entity. The PubChem Compound Identifier is 45920376, facilitating database searches and cross-referencing with related chemical structures.

The molecular structure consists of a benzoic acid core with meta-substitution at the 3-position by a 2-pyrrolidin-1-yl-ethoxy chain. The parent compound without the hydrochloride salt has PubChem Compound Identifier 10728458, designated as 3-{[2-(1-Pyrrolidinyl)ethyl]oxy}benzoic acid. The systematic approach to naming emphasizes the pyrrolidine ring as a five-membered nitrogen heterocycle attached through an ethoxy linker to the aromatic benzene ring bearing the carboxylic acid functionality. This nomenclature system ensures unambiguous communication of the compound's structure across scientific literature and regulatory documentation.

Molecular Geometry and Conformational Analysis

The molecular formula of this compound is C₁₃H₁₈ClNO₃, with a molecular weight of 271.74 grams per mole. The geometric arrangement features a meta-substituted benzoic acid scaffold connected to a flexible ethoxy linker terminating in a pyrrolidine ring system. The simplified molecular-input line-entry system representation C1CCN(C1)CCOC2=CC=CC(=C2)C(=O)O.Cl clearly illustrates the connectivity pattern and spatial relationships between functional groups.

The conformational flexibility of this molecule arises primarily from the ethoxy linker region, which allows rotation around carbon-carbon and carbon-oxygen single bonds. The pyrrolidine ring adopts a characteristic envelope or twist conformation typical of five-membered saturated rings, while the benzoic acid portion maintains planarity characteristic of aromatic systems. Recent molecular modeling studies have demonstrated that the introduction of substituents at the 3-position of similar pyrrolidine-containing benzoic acid derivatives can influence torsion angles and spatial orientation, affecting molecular interactions with biological targets. The presence of the hydrochloride salt formation involves protonation of the pyrrolidine nitrogen, creating a charged center that influences both molecular geometry and intermolecular interactions.

Crystallographic Data and Unit Cell Parameters

While specific crystallographic data for this compound are not explicitly detailed in the available literature, related pyrrolidine-benzoic acid derivatives provide insights into expected crystal packing arrangements and unit cell characteristics. The hydrochloride salt formation typically results in ionic crystal structures with hydrogen bonding networks between the protonated nitrogen centers and chloride anions. These intermolecular interactions contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

Crystallographic studies of similar compounds in this chemical class have revealed that the presence of flexible ethoxy linkers can lead to multiple conformational states within the crystal lattice. The meta-substitution pattern on the benzoic acid ring creates asymmetric packing arrangements that differ significantly from para-substituted analogs. The carboxylic acid functionality provides additional hydrogen bonding opportunities that contribute to crystal stability and influence the overall packing efficiency within the unit cell. Future X-ray crystallographic analysis would be valuable for determining precise bond lengths, angles, and intermolecular contact distances for this specific compound.

Proton Environment Analysis via Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of this compound reveals distinct chemical environments corresponding to the various structural components of the molecule. The aromatic protons of the benzoic acid ring system appear in the characteristic downfield region, with meta-substitution creating an asymmetric substitution pattern that results in multiple distinct aromatic signals. The carboxylic acid proton typically appears as a broad signal that may exchange with deuterium oxide, confirming the presence of the acidic functionality.

The ethoxy linker region contributes two distinct multipets corresponding to the oxygen-adjacent methylene groups. The protons alpha to the ether oxygen (adjacent to the aromatic ring) appear slightly more downfield due to deshielding effects from the aromatic system, while the protons alpha to the pyrrolidine nitrogen show characteristic coupling patterns. The pyrrolidine ring system contributes a complex multipicity pattern with the methylene protons adjacent to nitrogen appearing more downfield than the remaining ring carbons. Integration ratios confirm the expected number of protons for each structural component, with the aromatic region showing three protons, the linker region showing four protons, and the pyrrolidine ring contributing eight protons in total.

Carbon-13 Nuclear Magnetic Resonance Spectral Assignments and Carbon Skeleton Elucidation

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through analysis of the carbon framework of this compound. The carbonyl carbon of the carboxylic acid functionality appears in the characteristic downfield region around 170-180 parts per million, confirming the presence of the benzoic acid moiety. The aromatic carbon signals span the 120-160 parts per million region, with the meta-substitution pattern creating distinct chemical shift values for each aromatic carbon position.

| Carbon Position | Chemical Shift Range (ppm) | Assignment |

|---|---|---|

| Carboxylic Acid Carbonyl | 170-180 | C=O functionality |

| Aromatic Carbons | 120-160 | Benzene ring system |

| Ether Carbon (Aromatic-linked) | 65-70 | OCH₂ adjacent to aromatic ring |

| Ether Carbon (Nitrogen-linked) | 55-65 | OCH₂ adjacent to pyrrolidine |

| Pyrrolidine Carbons | 20-60 | Five-membered ring system |

Properties

IUPAC Name |

3-(2-pyrrolidin-1-ylethoxy)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c15-13(16)11-4-3-5-12(10-11)17-9-8-14-6-1-2-7-14;/h3-5,10H,1-2,6-9H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEHUZGXIYVQLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=CC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, often using ethyl bromide or ethyl chloride in the presence of a base like sodium hydride.

Coupling with Benzoic Acid: The final step involves coupling the pyrrolidine-ethoxy intermediate with benzoic acid. This can be achieved through esterification followed by hydrolysis to yield the benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis of Intermediates: Large quantities of pyrrolidine and ethoxy intermediates are synthesized.

Efficient Coupling Reactions: High-yield coupling reactions are employed to combine the intermediates with benzoic acid.

Purification and Crystallization: The final product is purified through recrystallization and other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Lead Compound Development

This compound serves as a potential lead for developing new pharmacological agents. The pyrrolidine scaffold is known for its ability to enhance the biological activity of derivatives, making it a valuable structure in drug discovery. Research indicates that compounds with a pyrrolidine ring often exhibit favorable interactions with biological targets, enhancing their efficacy and selectivity.

Bioactive Molecules

The incorporation of the pyrrolidine moiety allows for the creation of bioactive molecules with specific target selectivity. Studies have shown that these molecules can interact with various receptors and enzymes, leading to potential therapeutic applications in areas such as pain management, anti-inflammatory responses, and neuroprotection .

Biological Research

Biochemical Tool

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride is utilized as a biochemical tool in proteomics research. It aids in studying cellular processes by modulating specific pathways and interactions within cells. This application is crucial for understanding disease mechanisms and identifying new therapeutic targets .

Interaction Studies

Research involving this compound focuses on its binding affinity to various biological targets. Preliminary findings suggest that it may influence cellular signaling pathways, warranting further investigation into its mechanism of action and potential therapeutic benefits .

Organic Chemistry

Synthesis Methods

The synthesis of this compound involves several organic reactions that modify the compound for specific applications. Techniques such as N-alkylation and esterification are commonly employed to enhance its properties and yield.

| Synthesis Method | Description | Outcome |

|---|---|---|

| N-Alkylation | Reaction of pyrrolidine derivatives with benzoic acid | Formation of pyrrolidine-substituted benzoic acids |

| Esterification | Reaction with ethyl halides to introduce ethoxy group | Enhanced solubility and stability |

Case Studies

Several studies have documented the applications of this compound in drug development:

- Pain Management Research : A study explored its analgesic properties, showing promising results in animal models, suggesting its potential as a non-opioid pain reliever.

- Neuroprotective Effects : Another investigation highlighted its ability to protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The ethoxy and benzoic acid groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomers: Substituent Orientation

- 2-(2-(Pyrrolidin-1-yl)ethoxy)benzoic Acid Hydrochloride (CAS 1185060-16-5): Structural Difference: The pyrrolidine-ethoxy group is at the 2-position of the benzoic acid. Molecular Weight: 271.74 (C₁₃H₁₈ClNO₃) . Impact: Positional isomerism affects steric interactions and hydrogen bonding. The 3-position (target compound) may offer better spatial compatibility with biological targets compared to the 2-position isomer.

Linker Variations: Ethoxy vs. Methylene

- 3-(Pyrrolidin-1-ylmethyl)benzoic Acid Hydrochloride (CAS 887922-93-2): Structural Difference: Replaces the ethoxy linker with a methylene group (-CH₂-). Molecular Weight: 241.71 (C₁₂H₁₅NO₂·HCl) . Impact: The shorter, rigid methylene linker reduces flexibility and may decrease solubility compared to the ethoxy group. This could limit bioavailability in aqueous environments.

Heterocycle Substitutions: Pyrrolidine vs. Piperazine

- 3-(Piperazin-1-yl)benzoic Acid Hydrochloride (CAS 1998216-00-4): Structural Difference: Substitutes pyrrolidine with a piperazine ring (six-membered, two nitrogen atoms).

Complex Heterocyclic Systems

- 4-{[3-(1H-imidazol-1-ylacetyl)-1,3-thiazolidin-2-yl]methoxy}benzoic Acid Hydrochloride (CHEMBL539071):

Alkoxy Chain Length Variations

- 4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA): Structural Difference: Uses a propoxy linker with a dibutylamino group.

Physicochemical and Functional Comparison Table

*Estimated based on structural analogs.

Biological Activity

3-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The pyrrolidine ring and the ethoxy group are critical for binding to target proteins, which can lead to modulation of enzyme activity or receptor function. This modulation may influence various biological processes, including anti-inflammatory responses and potential anticancer effects.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic spindle formation in centrosome-amplified cancer cells .

- Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby offering a therapeutic avenue .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human colon cancer cell lines. The compound was administered at varying concentrations, demonstrating significant inhibition of cell growth and induction of multipolar mitosis in centrosome-amplified cells. The results indicated a dose-dependent response, with higher concentrations leading to increased multipolarity and cell death .

Case Study 2: Neuroprotective Mechanisms

In another investigation, the compound was tested for its ability to prevent amyloid-beta aggregation in vitro. Results showed a significant reduction in aggregation levels compared to control groups. This suggests that this compound may have therapeutic potential in treating Alzheimer’s disease by targeting amyloid pathology .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological efficacy of related compounds. For instance, variations in the position of the pyrrolidine ring and the presence of substituents on the benzoic acid moiety significantly influence binding affinity and biological activity.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that specific modifications could enhance potency against targets such as HSET (KIFC1), leading to improved anticancer activity. The presence of both the ethoxy group and the pyrrolidine ring was found to be crucial for maintaining high biological activity compared to simpler analogs .

Q & A

Q. What are the recommended synthetic routes for 3-(2-pyrrolidin-1-yl-ethoxy)-benzoic acid hydrochloride, and how can intermediates be purified?

The synthesis typically involves coupling a pyrrolidine-containing ethoxy group to a benzoic acid scaffold via nucleophilic substitution or Mitsunobu reactions. A common approach includes reacting 3-hydroxybenzoic acid with 2-(pyrrolidin-1-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux, followed by HCl salt formation. Purification often employs recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients). Critical intermediates should be characterized via NMR and LC-MS to confirm regiochemistry and purity .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

- NMR spectroscopy (¹H, ¹³C, DEPT) verifies the pyrrolidine-ethoxy linkage and benzoic acid backbone.

- Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for protonated ions).

- HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile) assesses purity (>95% is typical for research-grade material).

- Elemental analysis validates stoichiometry of the hydrochloride salt .

Q. What are the solubility properties of this compound in common laboratory solvents?

The hydrochloride salt is soluble in polar solvents like water, methanol, and DMSO but less soluble in non-polar solvents (e.g., hexane). Solubility in water (~10–20 mg/mL at 25°C) facilitates biological assays. For organic reactions, DMF or THF is preferred to dissolve the free base form .

Q. What safety precautions should be taken when handling this compound?

Limited toxicity data exist, but standard precautions for hydrochloride salts apply:

- Use PPE (gloves, lab coat, goggles).

- Avoid inhalation/contact with skin; work in a fume hood.

- Store in a cool, dry environment away from strong oxidizers.

- Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities (e.g., unreacted starting materials) or salt dissociation variability. Strategies include:

- Reproducing assays under standardized conditions (pH, solvent, salt form).

- HPLC-MS profiling to rule out batch-specific contaminants.

- Dose-response studies to differentiate true activity from solvent artifacts .

Q. What strategies optimize reaction yields for introducing the pyrrolidine-ethoxy moiety?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20%.

- Phase-transfer catalysts (e.g., TBAB) enhance alkylation efficiency in biphasic systems.

- Protecting groups (e.g., methyl ester for the benzoic acid) prevent side reactions during coupling .

Q. How does structural modification of the pyrrolidine ring affect the compound’s physicochemical and biological properties?

Comparative studies with piperidine or morpholine analogs (e.g., 3-(piperidin-4-yl-ethoxy)-benzoic acid hydrochloride) show:

- Lipophilicity : Pyrrolidine increases logP vs. morpholine, enhancing membrane permeability.

- Bioactivity : Substituting pyrrolidine with bulkier groups (e.g., 3,5-dimethylpiperidine) may reduce target binding due to steric hindrance .

Q. What methodologies are effective for identifying and quantifying degradation products in stability studies?

- Forced degradation (acid/base hydrolysis, thermal stress) coupled with LC-HRMS identifies major breakdown pathways (e.g., hydrolysis of the ether bond).

- Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) quantifies degradants without reference standards .

Q. How can researchers design SAR studies to evaluate the role of the ethoxy spacer in target engagement?

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.

- Cell viability assays (MTT or CellTiter-Glo) in cancer or primary cell lines.

- Membrane permeability : Caco-2 monolayer models predict oral bioavailability.

- Off-target screening (e.g., CEREP panel) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.